Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-
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Overview
Description
Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of a butylamino group and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-[2-(butylamino)-2-oxoethoxy]- typically involves the reaction of 2-(butylamino)-2-oxoethanol with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzamide, 2-[2-(butylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-butylamino)-2-oxoethoxy]benzamide
- N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide
- 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide
Uniqueness
Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- is unique due to its specific structural features, such as the butylamino group and oxoethoxy linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90074-82-1 |
---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-(butylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C13H18N2O3/c1-2-3-8-15-12(16)9-18-11-7-5-4-6-10(11)13(14)17/h4-7H,2-3,8-9H2,1H3,(H2,14,17)(H,15,16) |
InChI Key |
CZDAFVSYMAZINR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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